molecular formula C18H17Br2NO5 B2418441 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide CAS No. 832674-56-3

2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2418441
CAS No.: 832674-56-3
M. Wt: 487.144
InChI Key: ZITBINOAINQKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include brominated phenols, ethoxy compounds, and acetamides. The reaction conditions may involve:

    Bromination: Introduction of bromine atoms into the phenol ring.

    Formylation: Addition of formyl groups to the aromatic ring.

    Etherification: Formation of ethoxy groups.

    Amidation: Formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the formyl group.

    Reduction: Reduction reactions could target the bromine atoms or the formyl group.

    Substitution: The bromine atoms on the phenol ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development or as a pharmacological agent.

    Industry: Use in the production of advanced materials or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dibromo-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide: Lacks the ethoxy group.

    2-(2,3-dibromo-6-ethoxyphenoxy)-N-(2-methoxyphenyl)acetamide: Lacks the formyl group.

    2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetamide: Lacks the N-(2-methoxyphenyl) group.

Uniqueness

The presence of multiple functional groups such as bromine, ethoxy, formyl, and acetamide in 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide makes it unique. These groups can participate in a variety of chemical reactions, making the compound versatile for different applications.

Properties

IUPAC Name

2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Br2NO5/c1-3-25-14-8-11(9-22)16(19)17(20)18(14)26-10-15(23)21-12-6-4-5-7-13(12)24-2/h4-9H,3,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITBINOAINQKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Br2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.